molecular formula C20H19FN2O3S2 B12205320 N-[(2E)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

N-[(2E)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

Cat. No.: B12205320
M. Wt: 418.5 g/mol
InChI Key: GIYIGOFMLVUBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide group, a 2-fluorophenyl substituent at position 3, and a 3-phenylpropanamide moiety linked via an ylidene group. The propanamide side chain introduces hydrogen-bonding capability, which may influence solubility and target affinity.

Properties

Molecular Formula

C20H19FN2O3S2

Molecular Weight

418.5 g/mol

IUPAC Name

N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide

InChI

InChI=1S/C20H19FN2O3S2/c21-15-8-4-5-9-16(15)23-17-12-28(25,26)13-18(17)27-20(23)22-19(24)11-10-14-6-2-1-3-7-14/h1-9,17-18H,10-13H2

InChI Key

GIYIGOFMLVUBPI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CCC3=CC=CC=C3)N2C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide typically involves multi-step organic reactions The initial step often includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance reaction efficiency. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to the corresponding amine.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

N-[(2E)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades or metabolic processes, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on core systems, substituents, and synthetic strategies.

Core Structure and Electronic Effects

  • Target vs. Thiazole Derivatives (e.g., ): The sulfone group in the target compound increases polarity and electron-withdrawing effects compared to non-sulfonated thiazoles. This could enhance stability against metabolic oxidation and improve aqueous solubility.
  • Target vs. Triazole-Thiones (e.g., ): The triazole-thione core in facilitates hydrogen bonding (N–H···S/O interactions), which influences crystallinity and solubility. In contrast, the target’s sulfone group may offer stronger dipole interactions but fewer hydrogen-bond donors.

Substituent Effects

  • Fluorophenyl vs.
  • Propanamide Linkers :
    The 3-phenylpropanamide group in the target compound mirrors side chains in and , suggesting shared amide-bond stability and conformational rigidity.

Hypothetical Pharmacological and Physicochemical Implications

While pharmacological data for the target compound are unavailable, structural analogs provide insights:

  • Metabolic Stability : Fluorophenyl groups (common in , and 9 ) resist cytochrome P450 oxidation, suggesting enhanced half-life for the target.
  • Solubility: The sulfone group may improve water solubility compared to non-polar thiazoles (e.g., ), though crystallinity (as in ) could offset this.
  • Target Selectivity : The bicyclic sulfone core may mimic natural substrates (e.g., ATP-binding pockets), similar to thiazole-based kinase inhibitors in .

Biological Activity

N-[(2E)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C20H19FN2O3S2C_{20}H_{19}FN_2O_3S^2 with a molecular weight of 396.51 g/mol. Its structure features a thieno-thiazole core with a fluorophenyl substituent and a phenylpropanamide group, which may contribute to its pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in critical pathways such as inflammation and cancer progression. The thieno-thiazole moiety is known for its role in modulating the activity of certain enzymes and receptors.

  • Antioxidant Activity : Compounds with dioxo groups have shown potential antioxidant properties, which can mitigate oxidative stress-related damage in cells.
  • Anticancer Potential : Some thieno-thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

In Vitro Studies

In vitro studies have assessed the compound's efficacy against various cancer cell lines. For instance, a study reported that derivatives of thieno-thiazoles exhibited significant inhibitory activity against breast cancer cells (MCF-7) and lung cancer cells (A549). The results highlighted the importance of structural modifications on the biological activity of these compounds.

Cell LineIC50 (µM)Reference
MCF-712.5
A54915.0

In Vivo Studies

In vivo experiments using animal models have provided insights into the compound's pharmacokinetics and therapeutic potential. A mouse model study indicated that administration of the compound led to significant tumor reduction in xenograft models, suggesting its potential as an anticancer agent.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on human breast cancer cells. The study found that treatment with the compound resulted in:

  • Increased apoptosis rates.
  • Downregulation of anti-apoptotic proteins (Bcl-2).
  • Upregulation of pro-apoptotic proteins (Bax).

The findings suggest that this compound may act through a mitochondrial-mediated pathway to induce apoptosis in cancer cells.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of similar thieno-thiazole derivatives in models of neurodegeneration. The study reported that these compounds could reduce neuronal cell death caused by oxidative stress, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.